molecular formula C13H14O3 B1328071 Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-84-4

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B1328071
CAS No.: 898760-84-4
M. Wt: 218.25 g/mol
InChI Key: KJOJOJACFMQMRT-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the chemical formula C13H14O3 and a molecular weight of 218.25 g/mol This compound features a cyclopropyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Scientific Research Applications

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, cyclopropyl phenyl ketone, indicates that it is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with 1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl and dioxolane groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOJOJACFMQMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645141
Record name Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-84-4
Record name Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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